molecular formula C13H10BNO2 B11743169 9-Acridinyl-boronic acid

9-Acridinyl-boronic acid

Cat. No.: B11743169
M. Wt: 223.04 g/mol
InChI Key: IFIYWCPYVXIURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acridinyl-boronic acid (CAS 281206-21-1) is a chemical compound of significant interest in medicinal chemistry and chemical biology, merging the DNA-intercalating properties of the acridine scaffold with the reversible binding capability of a boronic acid. Its primary research value lies in the development of novel antimicrobial agents. Scientific studies have demonstrated that when conjugated to branched peptides, the 9-acridinyl moiety serves as a driving force for potent antimicrobial activity, exhibiting Minimal Inhibitory Concentrations (MICs) as low as 1 μg/mL against pathogens such as Staphylococcus aureus (including MRSA strains), Escherichia coli , and Candida albicans . These peptides have shown efficacy in inhibiting both planktonic growth and biofilm formation of C. albicans , while maintaining a non-hemolytic profile against mammalian cells, highlighting the potential of this compound in creating selective therapeutics . The mechanism of action is multifaceted. The acridine functional group can intercalate into DNA and stabilize topoisomerase II-DNA cleavage complexes, disrupting nucleic acid processes in target cells . Concurrently, the boronic acid group can engage in reversible covalent interactions with diol-containing biomolecules, such as cell surface polysaccharides, facilitating targeted delivery . This dynamic covalent chemistry is also exploited in bioconjugation and sensing applications. For instance, 9-acridinyl-boronic acid has been used as a fluorescent tag, conjugated to polymeric micelles via pH-sensitive boronic esters, to visually monitor drug delivery and the onset of apoptosis in cancer cells . The boronic acid group allows for the creation of dynamic, stimuli-responsive systems that are stable at physiological pH but can be cleaved in specific microenvironments . In summary, 9-Acridinyl-boronic acid is a key building block for researchers developing new antimicrobial peptides, smart drug delivery systems, and fluorescent probes for cellular imaging. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

acridin-9-ylboronic acid

InChI

InChI=1S/C13H10BNO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,16-17H

InChI Key

IFIYWCPYVXIURY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=NC3=CC=CC=C13)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 Acridinyl Boronic Acid

Synthetic Pathways to 9-Acridinyl-boronic Acid

The creation of 9-Acridinyl-boronic acid can be achieved through several synthetic strategies, ranging from well-established protocols to more recently developed methodologies.

Traditional methods for synthesizing arylboronic acids are often applicable to the acridine (B1665455) system. One of the most common approaches involves the reaction of an organometallic intermediate with a borate (B1201080) ester. Specifically, a 9-haloacridine, such as 9-chloroacridine (B74977) or 9-bromoacridine, can be treated with a strong base like n-butyllithium to generate a 9-lithioacridine species. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired 9-Acridinyl-boronic acid. nih.gov

Another widely used method is the palladium-catalyzed Miyaura borylation. sigmaaldrich.com This reaction typically involves the cross-coupling of a 9-haloacridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. While this method directly produces the boronate ester, it can be readily hydrolyzed to the boronic acid.

More recent synthetic innovations aim to improve efficiency and functional group tolerance. Copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam coupling, provide a modular approach to 9-substituted acridines from 2-amino phenyl ketones and aryl boronic acids, which can be adapted for the synthesis of the acridinyl core. Furthermore, direct C-H borylation has emerged as a powerful tool. This method, often catalyzed by iridium complexes, allows for the direct conversion of a C-H bond on the acridine ring to a boryl group, bypassing the need for pre-halogenated starting materials. nih.gov

Derivatization and Functionalization Strategies for 9-Acridinyl-boronic Acid

The versatility of 9-Acridinyl-boronic acid stems from the ability to modify both the acridine scaffold and the boronic acid moiety.

The acridine ring system can be functionalized to fine-tune the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions can introduce various substituents. researchgate.net For instance, nitration of the acridine core can be achieved, and the position of substitution can be influenced by the reaction conditions and existing substituents. Additionally, the reactivity of the 9-position in acridinium (B8443388) salts makes it susceptible to nucleophilic attack, a feature that has been exploited in the design of various functional molecules. acs.org

A series of boronated acridinium dyes have been synthesized through the reaction of a 10-(4'-octyloxyphenyl) functionalized 9(10H)-acridanone derivative with lithiated phenylboronic azaesters, followed by aromatization. acs.org This highlights a strategy where the boronic acid functionality is introduced as part of a larger substituent at the 9-position.

The boronic acid group is a cornerstone of modern organic synthesis due to its diverse reactivity. molport.com A primary application is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid is reacted with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.netorganic-chemistry.org This reaction is a powerful tool for constructing complex biaryl systems containing the acridine unit.

The boronic acid can be easily converted into its corresponding boronate ester, for example, by reaction with a diol like pinacol. sigmaaldrich.comresearchgate.net These esters often exhibit greater stability and are more amenable to purification by chromatography. sigmaaldrich.com Furthermore, treatment with potassium hydrogen fluoride (B91410) (KHF₂) can convert the boronic acid into a trifluoroborate salt, which also demonstrates enhanced stability and can be used in cross-coupling reactions. organic-chemistry.org

Applications in Advanced Coupling Reactions and Catalysis

9-Acridinyl-boronic acid and its derivatives are valuable building blocks in the synthesis of functional materials and biologically relevant molecules.

The Suzuki-Miyaura coupling reaction utilizing 9-Acridinyl-boronic acid or its derivatives allows for the synthesis of a wide array of 9-arylacridines. researchgate.net These products are of interest due to the photophysical and potential biological activities of the acridine core. acs.orgnih.gov

In the realm of catalysis, the acridine scaffold can serve as a ligand framework. nih.gov The boronic acid functionality provides a handle to incorporate the acridine moiety into larger, more complex ligand structures. These ligands can then be used to modulate the properties of transition metal catalysts. Moreover, boronic acids themselves can act as catalysts for various organic transformations, such as the activation of hydroxyl groups. ualberta.carsc.org While specific catalytic applications of 9-Acridinyl-boronic acid itself are an area of ongoing research, the principles of boronic acid catalysis suggest potential utility. nih.gov

Role of 9-Acridinyl-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org In the context of acridine chemistry, this reaction is not typically a transformation of 9-acridinyl-boronic acid itself. Instead, it is the primary and most effective method for the synthesis of 9-aryl-acridines, which are direct precursors or structural analogs of 9-acridinyl-boronic acid. The standard approach involves the palladium-catalyzed coupling of a 9-halogenoacridine, most commonly 9-chloroacridine, with a variety of arylboronic acids. researchgate.net

This transformation allows for the introduction of a wide array of aryl and heteroaryl substituents at the 9-position of the acridine core, a position critical for tuning the electronic and photophysical properties of the molecule. The reaction generally proceeds with high yields and tolerates a diverse range of functional groups on the arylboronic acid partner. researchgate.netresearchgate.net

Several catalytic systems have been developed to facilitate this coupling. While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ more sophisticated ligands to improve efficiency and substrate scope, especially for more challenging or sterically hindered substrates. google.comacs.org For instance, a magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle has been shown to be a highly efficient and recyclable catalyst for the Suzuki-Miyaura coupling of 9-chloroacridine with various boronic acids. This heterogeneous catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

The reaction conditions are typically robust, involving a palladium source, a suitable ligand, a base (such as K₃PO₄, Na₂CO₃, or Cs₂CO₃), and an appropriate solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water. researchgate.netmdpi.com The versatility of this method has made it the go-to strategy for accessing a vast library of 9-aryl-acridine derivatives.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene91
24-Methoxyphenylboronic acidSMNP@NHC-PdK₃PO₄Toluene95
3Thien-3-ylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene88
52-Naphthylboronic acidSMNP@NHC-PdK₃PO₄Toluene92

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While the Suzuki-Miyaura reaction is the most prominent coupling method for synthesizing the 9-aryl-acridine scaffold, other modern cross-coupling reactions are also instrumental. These methods, similar to the Suzuki-Miyaura reaction, typically use a 9-haloacridine as the electrophilic partner to construct the acridine core, rather than using 9-acridinyl-boronic acid as a starting material.

Carbon-Carbon Bond Formation:

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, can be employed to introduce alkenyl substituents at the 9-position of acridine. nih.govrsc.org This provides access to a different class of conjugated acridine derivatives.

Sonogashira Coupling: For the synthesis of 9-alkynylacridines, the Sonogashira coupling is the method of choice. acs.orgrsc.org This reaction couples a 9-haloacridine with a terminal alkyne, catalyzed by palladium and copper complexes, expanding the structural diversity of acridine-based materials. semanticscholar.org

Negishi Coupling: A practical nickel-catalyzed Negishi-type cross-coupling has been developed for the synthesis of sterically hindered 9-arylacridines. researchgate.net This method utilizes organozinc reagents in place of boronic acids and provides a convenient route to active acridine photocatalysts from 9-chloroacridine. researchgate.net

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds at the 9-position is crucial for the synthesis of many biologically active acridine derivatives, such as 9-aminoacridines. The Buchwald-Hartwig amination provides a powerful tool for coupling 9-haloacridines with a wide range of amines. rsc.org Furthermore, one-pot procedures involving a Buchwald-Hartwig amination followed by an acid-mediated cycloaromatization have been developed to construct the 9-aminoacridine (B1665356) scaffold from simpler precursors. acs.org

Chan-Lam Coupling: The Chan-Lam coupling enables the formation of carbon-oxygen and carbon-nitrogen bonds. While less common for the 9-position of acridine, it represents a potential route for introducing O- or N-based functionalities using boronic acids as the coupling partner. wikipedia.org

Catalytic Roles of 9-Acridinyl-boronic Acid Derivatives in Organic Synthesis

While 9-acridinyl-boronic acid itself is not typically used as a catalyst, its derivatives, particularly the 9-aryl-acridinium salts synthesized via the methods described above, have emerged as highly potent organophotoredox catalysts. These compounds have garnered significant attention as metal-free alternatives to expensive iridium and ruthenium polypyridyl complexes.

The catalytic activity stems from the unique photophysical and electrochemical properties of the acridinium core. Upon irradiation with visible light, these catalysts can enter an excited state with high oxidizing or reducing power, enabling them to facilitate a wide range of chemical transformations through single-electron transfer (SET) or proton-coupled electron transfer (PCET) pathways. researchgate.net

A key feature of these catalysts is their tunability. By varying the aryl substituent at the 9-position (often installed via Suzuki-Miyaura coupling), the redox potentials and excited-state properties of the acridinium catalyst can be finely tuned for specific applications. For example, the introduction of sterically bulky groups on the 9-aryl ring can enhance the stability and photocatalytic efficiency of the acridine catalyst. researchgate.net

Applications in Photocatalysis: Acridine-based photocatalysts have been successfully applied in a variety of reactions, including:

Decarboxylative Couplings: They can activate carboxylic acids via a PCET mechanism to generate alkyl radicals, which can then participate in C-C and C-heteroatom bond-forming reactions.

Radical Additions: Acridinium catalysts facilitate the addition of radicals to alkenes and imines.

C-H Functionalization: These catalysts can be used in dual catalytic systems, for example with palladium, for the cross-coupling of aryl halides with carboxylic acids.

A series of boronated acridinium dyes, including cationic and betaine-type structures, have been synthesized and characterized. These compounds, where a boronic acid or trifluoroborate group is attached to the 9-phenyl ring, have shown activity as photocatalysts in visible-light-promoted addition reactions, demonstrating a direct link between the boronic acid functional group and the catalytic application of the acridine derivative.

Catalyst TypeReaction CatalyzedKey Feature
9-Aryl-Acridinium SaltDecarboxylative Radical AdditionMetal-free, visible-light promoted, tunable redox potentials
Boronated Acridinium DyeAddition to Unsaturated SubstratesDirect involvement of boron functionality in a photocatalyst
Acridine/Transition Metal Dual CatalysisCross-Coupling of Aryl HalidesSynergistic catalysis combining photoredox and metal catalysis

Molecular Recognition and Fluorescent Sensing Systems with 9 Acridinyl Boronic Acid

Fundamental Principles of Molecular Recognition by 9-Acridinyl-boronic Acid

The ability of 9-Acridinyl-boronic acid to act as a molecular sensor is rooted in its capacity to selectively bind to target molecules, primarily those containing diol or polyol functional groups. This recognition process is governed by a combination of reversible covalent bonding and non-covalent interactions.

Reversible Boronate Ester Formation with Diols and Polyols

The primary mechanism of molecular recognition by 9-Acridinyl-boronic acid involves the formation of a reversible covalent bond with 1,2- or 1,3-diols to form cyclic boronate esters. nih.govsemanticscholar.org This reaction is a cornerstone of boronic acid-based sensing. nih.gov Boronic acids are Lewis acids and can reversibly bind with these diols in aqueous solutions to form five- or six-membered cyclic esters, which leads to significant changes in their fluorescence properties. nih.gov

The formation of the boronate ester is a dynamic equilibrium process that is highly dependent on the pH of the solution. birmingham.ac.uk In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The binding of a diol to the boronic acid shifts this equilibrium, favoring the formation of the more stable cyclic boronate ester. This interaction is reversible, and the boronate ester can be hydrolyzed back to the boronic acid and the diol by a change in pH, typically to a more acidic environment. birmingham.ac.uk This reversibility is a key feature for the development of reusable and dynamic sensing systems.

The stability of the formed boronate ester is influenced by several factors, including the structure and stereochemistry of the diol, the pKa of the boronic acid, and the pH of the medium. consensus.app For instance, the affinity of boronic acids for different saccharides varies, allowing for a degree of selectivity in the recognition process.

Table 1: Factors Influencing Boronate Ester Formation
FactorDescriptionImpact on Recognition
pH of the SolutionAffects the equilibrium between the neutral boronic acid and the anionic boronate, influencing the rate and stability of ester formation. birmingham.ac.ukOptimal binding typically occurs at pH values above the pKa of the boronic acid.
pKa of the Boronic AcidThe acidity of the boronic acid determines the ease of formation of the anionic boronate species required for esterification. consensus.appLower pKa values generally lead to stronger binding at physiological pH.
Diol Structure and StereochemistryThe spatial arrangement of the hydroxyl groups in the diol or polyol affects the stability of the resulting cyclic boronate ester. consensus.appcis-Diols on a furanose ring, for example, often form more stable complexes than trans-diols.

Cooperative Non-Covalent Interactions in Recognition Processes

These interactions can include:

π-π Stacking: The aromatic rings of the acridine (B1665455) and a suitable part of the analyte molecule can stack on top of each other, driven by favorable electrostatic and van der Waals forces.

Hydrogen Bonding: The nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, while other parts of the sensor or the analyte can act as hydrogen bond donors. rsc.org

Hydrophobic Interactions: The nonpolar regions of the acridine and the analyte can associate in an aqueous environment to minimize their contact with water molecules. rsc.org

The interplay of these non-covalent forces with the reversible covalent boronate ester formation allows for a more nuanced and selective molecular recognition process. rsc.org The specific geometry and electronic properties of the acridine scaffold in 9-Acridinyl-boronic acid can be tailored to enhance these interactions with a particular target analyte, thereby improving the sensor's selectivity.

Mechanisms of Fluorescent Signal Transduction

The binding of an analyte to 9-Acridinyl-boronic acid must be translated into a measurable change in its fluorescence properties. This signal transduction is primarily achieved through several photophysical mechanisms that are modulated by the formation of the boronate ester.

Photoinduced Electron Transfer (PET) in 9-Acridinyl-boronic Acid Sensors

Photoinduced Electron Transfer (PET) is a common and effective mechanism for signal transduction in fluorescent boronic acid sensors. nih.govrsc.org In a typical PET sensor, the fluorophore (in this case, acridine) is electronically coupled to a quencher, which is often a tertiary amine or the boronic acid itself. researchgate.net

In the unbound state of 9-Acridinyl-boronic acid, the lone pair of electrons on a nearby nitrogen atom (either within the acridine ring system or an appended amine group) can be transferred to the excited state of the acridine fluorophore upon photoexcitation. This electron transfer process provides a non-radiative decay pathway for the excited state, effectively quenching the fluorescence of the acridine. researchgate.netresearchgate.net

Upon binding of a diol and formation of a boronate ester, the Lewis acidity of the boron atom increases. nih.gov This increased acidity leads to a stronger interaction with the quenching nitrogen atom, lowering the energy of its lone pair of electrons. nih.gov As a result, the photoinduced electron transfer from the nitrogen to the excited acridine becomes energetically less favorable. nih.gov This suppression of the PET process blocks the non-radiative decay pathway, leading to a significant enhancement of the fluorescence intensity, or a "turn-on" response. nih.govrsc.org

Table 2: Key Components and Process of PET in 9-Acridinyl-boronic Acid Sensors
Component/ProcessRoleState in Absence of AnalyteState in Presence of Analyte
AcridineFluorophoreFluorescence is quenched.Fluorescence is enhanced.
Boronic AcidRecognition Site and ModulatorActs as a Lewis acid.Forms a boronate ester, increasing Lewis acidity. nih.gov
Nitrogen Atom (Quencher)Electron Donor for PETDonates an electron to the excited acridine, causing quenching.Electron donation is suppressed due to interaction with the more acidic boronate ester.
Photoinduced Electron Transfer (PET)Signal Transduction MechanismPET is active, leading to fluorescence quenching. researchgate.netresearchgate.netPET is inhibited, leading to fluorescence enhancement. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Acridine-Boronic Acid Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.gov This is in contrast to the common aggregation-caused quenching (ACQ) effect observed for many planar aromatic fluorophores. AIE is typically observed in molecules with rotatable peripheral groups that undergo intramolecular motions in solution, providing non-radiative pathways for the decay of the excited state. nih.gov In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to strong fluorescence emission. nih.gov

In the context of acridine-boronic acid systems, AIE can be exploited for sensing applications. For instance, a 9-Acridinyl-boronic acid derivative could be designed to be AIE-active. In a solution containing the unbound sensor molecules, the free rotation of the boronic acid group and other substituents might lead to efficient non-radiative decay and thus weak emission. Upon the addition of a polyvalent analyte, such as a polysaccharide or a glycoprotein, the analyte could act as a template to induce the aggregation of the sensor molecules. This aggregation would restrict the intramolecular rotations, leading to a significant "turn-on" fluorescence signal.

The design of AIE-active acridine-boronic acid systems would involve the careful selection of substituents on the acridine core to promote intramolecular rotations in the monomeric state and facilitate aggregation upon analyte binding.

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between two fluorophores, a donor and an acceptor. rsc.org FRET occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor fluorophore, and the two are in close proximity (typically 1-10 nm). nih.gov This mechanism can be harnessed to design ratiometric fluorescent sensors, where the ratio of the emission intensities of the donor and acceptor changes upon analyte binding. researchgate.net

In a FRET-based sensor utilizing a 9-Acridinyl-boronic acid moiety, the acridine could serve as either the energy donor or acceptor. For example, a system could be designed where a donor fluorophore is linked to the 9-Acridinyl-boronic acid, which acts as the acceptor. In the absence of an analyte, the donor and acceptor are held at a certain distance, allowing for a specific FRET efficiency. Upon binding of a diol to the boronic acid, a conformational change could occur in the molecule, altering the distance or orientation between the donor and acceptor. This change would lead to a corresponding change in the FRET efficiency, resulting in a ratiometric change in the fluorescence emission.

Alternatively, a competitive binding assay could be designed where a fluorescently labeled saccharide is bound to the 9-Acridinyl-boronic acid, bringing a FRET pair into close proximity. The addition of an unlabeled target saccharide would displace the labeled one, disrupting the FRET process and causing a change in the fluorescence signal. semanticscholar.org

Table 3: Comparison of Fluorescent Signal Transduction Mechanisms
MechanismPrincipleTypical Signal ChangeAdvantages
Photoinduced Electron Transfer (PET)Modulation of electron transfer from a quencher to the fluorophore upon analyte binding. nih.govrsc.orgFluorescence "turn-on" or "turn-off".High sensitivity and significant signal changes.
Aggregation-Induced Emission (AIE)Restriction of intramolecular motion in the aggregated state, leading to enhanced emission. nih.govFluorescence "turn-on" upon aggregation.Low background signal, high signal-to-noise ratio. nih.gov
Förster Resonance Energy Transfer (FRET)Distance-dependent energy transfer between a donor and an acceptor fluorophore. rsc.orgRatiometric change in donor and acceptor emission intensities.Allows for ratiometric measurements, reducing environmental effects. researchgate.net

Ratiometric Fluorescent Sensing Strategies

Ratiometric fluorescent sensing is an advantageous strategy that utilizes the ratio of fluorescence intensities at two different wavelengths to determine analyte concentration. This method can provide built-in self-calibration for environmental effects, thereby improving the accuracy and reliability of the sensor. In the context of 9-Acridinyl-boronic acid, the acridine core serves as the fluorophore, while the boronic acid group acts as the recognition site. The interaction of the boronic acid with a target analyte induces changes in the photophysical properties of the acridine moiety, leading to a ratiometric response.

Several photophysical mechanisms can be employed to achieve ratiometric sensing with 9-Acridinyl-boronic acid. These mechanisms are primarily based on modulating the electronic communication between the boronic acid recognition site and the acridine fluorophore.

Photoinduced Electron Transfer (PET): In a typical PET sensor design involving an acridine fluorophore and a proximal amine, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the acridine. bath.ac.uk Upon binding of a diol-containing analyte (like a saccharide) to the boronic acid, the Lewis acidity of the boron atom increases. bath.ac.uk This enhancement strengthens the interaction between the boron and the nearby amine, reducing the ability of the amine's lone pair to quench the fluorophore and resulting in an increase in fluorescence intensity. bath.ac.uknih.gov This "off-on" switching of fluorescence at one wavelength can be part of a ratiometric system if there is another emission band that remains constant or changes in the opposite direction.

Internal Charge Transfer (ICT): The boronic acid group can influence the electron density of the aromatic system to which it is attached. In its neutral, trigonal planar state, the boronic acid is an electron-withdrawing group. Upon binding with an anion or forming a boronate ester with a diol, the boron center becomes tetrahedral and anionic, transforming the group into a stronger electron donor. nih.govnih.gov This change in the electronic nature of the substituent alters the intramolecular charge transfer characteristics of the excited state of the acridine fluorophore, leading to a shift in the emission wavelength and enabling ratiometric detection. nih.govnih.gov

Förster Resonance Energy Transfer (FRET): A FRET-based ratiometric sensor can be designed by incorporating 9-Acridinyl-boronic acid into a system with another fluorophore (a FRET partner). The binding of an analyte to the boronic acid could induce a conformational change that alters the distance or orientation between the acridine donor and the acceptor fluorophore, thereby modulating the FRET efficiency and changing the ratio of their emission intensities.

By leveraging these strategies, sensors based on 9-Acridinyl-boronic acid can be designed to exhibit distinct changes in their fluorescence spectra upon analyte binding, allowing for sensitive and quantitative ratiometric measurements.

Analytical Applications of 9-Acridinyl-boronic Acid-Based Sensors

The ability of the boronic acid moiety to reversibly bind with diols and other nucleophiles makes 9-Acridinyl-boronic acid a versatile platform for developing fluorescent sensors for a wide range of biologically and environmentally important analytes. rsc.orgrsc.org

Selective Recognition of Saccharides (e.g., D-Glucose, D-Fructose)

The detection of saccharides is crucial for managing diseases like diabetes and for various biotechnological applications. nih.gov Boronic acids are well-established as synthetic receptors for saccharides due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols present in sugar molecules, resulting in the formation of stable five- or six-membered cyclic boronate esters. rsc.orgnih.gov

A sensor featuring 9-Acridinyl-boronic acid would utilize the acridine unit as a fluorescent reporter. The binding of a saccharide to the boronic acid group alters the electronic properties of the boron atom, which in turn perturbs the fluorescence of the acridine core. nih.gov This process typically leads to a significant change in fluorescence intensity or a shift in the emission wavelength. rsc.org

The selectivity of monoboronic acids is generally higher for D-fructose than for D-glucose. sci-hub.box This preference is attributed to the presence of cis-diols in the furanose form of fructose, which leads to more stable boronate ester complexes. nih.govresearchgate.net However, the design of sensors with multiple boronic acid units or specific geometric constraints can enhance the selectivity for D-glucose. sci-hub.box The binding event modulates the fluorescence signal, often through mechanisms like PET or ICT, providing a quantitative measure of the saccharide concentration. bath.ac.uknih.gov

Table 1: Representative Binding Affinities of Phenylboronic Acid Derivatives with Saccharides
SaccharideBinding Constant (K) / M⁻¹Typical Observation
D-Fructose~1000 - 3000High affinity, strong fluorescence response
D-Glucose~50 - 200Moderate affinity, noticeable fluorescence change
D-Galactose~150 - 400Moderate affinity, variable fluorescence response
D-Mannose~200 - 500Moderate affinity, variable fluorescence response

Note: The values in the table are illustrative and based on typical phenylboronic acid-based sensors in aqueous media at physiological pH. Actual values for a 9-Acridinyl-boronic acid sensor would need to be experimentally determined.

Detection of Anions (e.g., Fluoride (B91410) Ions, Cyanide Ions)

The Lewis acidic nature of the boron atom in 9-Acridinyl-boronic acid allows it to act as an effective receptor for nucleophilic anions, particularly fluoride (F⁻) and cyanide (CN⁻). nih.govrsc.org The interaction involves the formation of a coordinate covalent bond between the anion and the vacant p-orbital of the boron atom, leading to a change in the hybridization of boron from sp² to sp³. researchgate.net

This structural and electronic change significantly alters the photophysical properties of the attached acridine fluorophore. nih.gov For instance, the complexation with fluoride or cyanide can interrupt π-conjugation or modify internal charge transfer (ICT) pathways, resulting in a distinct colorimetric or fluorometric response. researchgate.netrsc.org This enables the development of sensors for the direct detection of these toxic anions in various media. The selectivity of these sensors is a key aspect, as they must be able to distinguish fluoride and cyanide from other less nucleophilic anions like chloride or bromide. nih.gov

Table 2: Anion Detection with Boronic Acid-Based Fluorescent Sensors
AnionTypical Sensing MechanismObserved Signal Change
Fluoride (F⁻)Lewis acid-base interaction, formation of R-B(OH)₂F⁻Ratiometric shift, fluorescence quenching or enhancement
Cyanide (CN⁻)Lewis acid-base interaction, formation of R-B(OH)₂CN⁻Colorimetric change, ratiometric fluorescence response

Design and Development of Chemosensors and Chemodosimeters

The development of chemical sensors based on 9-Acridinyl-boronic acid involves the strategic combination of the boronic acid recognition unit with the acridine signaling unit. rsc.org

Chemosensors: A chemosensor is a device that provides a reversible and continuous response to the concentration of a specific analyte. rsc.org Sensors based on 9-Acridinyl-boronic acid for saccharides and anions typically function as chemosensors. The binding between the boronic acid and the analyte (e.g., diol or fluoride) is a reversible equilibrium. rsc.orgnih.gov An increase in analyte concentration shifts the equilibrium towards the bound state, resulting in a change in fluorescence. A decrease in concentration reverses this process, restoring the original fluorescent state. The design focuses on optimizing the binding affinity and the signal transduction mechanism (PET, ICT, etc.) for high sensitivity and selectivity. bham.ac.uk

Chemodosimeters: In contrast, a chemodosimeter operates through an irreversible chemical reaction between the sensor molecule and the analyte. This reaction stoichiometrically consumes the sensor, and the resulting product has different photophysical properties. While the primary interaction of boronic acids with diols is reversible, specific analytes can trigger irreversible transformations. For example, some reactive oxygen species (ROS) can irreversibly oxidize the boronic acid group, leading to a permanent change in the fluorescence of the acridine moiety. Such a system would function as a chemodosimeter, providing a cumulative measure of the analyte exposure over time. The design of a chemodosimeter focuses on creating a specific and irreversible reaction pathway with the target analyte that leads to a clear and measurable signal change. acs.org

The rational design of these systems, whether for reversible sensing or irreversible dosimetry, leverages the fundamental chemical properties of the boronic acid group and the sensitive fluorescent nature of the acridine core to create powerful analytical tools. nih.gov

Supramolecular Chemistry and Self Assembly of 9 Acridinyl Boronic Acid Derivatives

Mechanisms of Supramolecular Self-Assembly

The self-assembly of 9-acridinyl-boronic acid derivatives into higher-order structures is primarily governed by a combination of specific, directional hydrogen bonds and less-directional, yet significant, π-π stacking interactions. The interplay between these forces dictates the final geometry and stability of the resulting assemblies.

Hydrogen bonding is a critical force in directing the assembly of molecules in both biological and synthetic systems. univie.ac.atnih.gov The boronic acid group, -B(OH)₂, is a particularly effective hydrogen-bonding motif because it can act as both a hydrogen bond donor (from the hydroxyl protons) and an acceptor (at the hydroxyl oxygens). nih.govresearchgate.net This dual nature allows for the formation of robust and predictable patterns.

In the solid state, arylboronic acids commonly form dimeric structures through O–H···O hydrogen bonds, creating a stable eight-membered ring. These dimers can then be further organized into extended networks. The efficiency of boronic acids as hydrogen-bonding partners stems from their structural adaptability rather than solely their acidity. nih.gov It is expected that 9-acridinyl-boronic acid would participate in similar homodimeric assemblies. Furthermore, in the presence of suitable hydrogen bond acceptors, such as pyridine (B92270) or other N-heterocycles, the boronic acid group can form strong O–H···N hydrogen bonds, leading to the creation of co-crystals and other multi-component assemblies. researchgate.net

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Boronic Acid DimerO-HO (of another boronic acid)2.7 - 2.8 nih.govresearchgate.net
Boronic Acid - HeterocycleO-HN (e.g., pyridine)2.7 - 2.8 researchgate.net

This table presents typical hydrogen bond distances observed in arylboronic acid assemblies. The exact distances for 9-acridinyl-boronic acid would require specific crystallographic analysis.

The planar nature of the acridine (B1665455) core is highly conducive to forming stacked arrangements. The distance between stacked rings is typically between 3.3 and 3.8 Å. nih.govresearchgate.net In derivatives of acridine, these interactions can drive the formation of columnar structures or layered architectures. For instance, research on acridine-containing molecular tweezers demonstrates that the π-sandwich complexes formed with aromatic guests are a key feature of their binding capability. illinois.edu In the context of 9-acridinyl-boronic acid, π-π stacking would work in concert with hydrogen bonding, leading to highly organized three-dimensional frameworks where layers or columns of stacked acridine units are stitched together by hydrogen-bonding networks.

Interaction ParameterTypical ValueSignificanceReference
Cg-Cg Distance3.3 - 3.8 ÅIndicates the separation between the centroids of stacked aromatic rings. researchgate.net
Stacking Energy~10 kJ/molRepresents the energetic contribution of the interaction to the assembly's stability. nih.gov

This table provides representative values for π-π stacking interactions. Cg refers to the center of gravity of the aromatic ring system.

Construction of Supramolecular Architectures

The predictable interactions of the acridine and boronic acid moieties allow for the rational design and synthesis of sophisticated supramolecular structures, including discrete receptors and extended polymeric materials.

Molecular tweezers are host molecules with open cavities designed to bind guest molecules through non-covalent interactions. mdpi.com The acridine scaffold has been used to create rigid molecular tweezers capable of binding π-deficient guests through π-sandwich complexes. illinois.edu By incorporating a boronic acid group at the 9-position of the acridine, it becomes possible to design receptors with multiple recognition sites.

Such a molecule could function as a receptor for saccharides, which are rich in cis-diol units. nih.govbirmingham.ac.uk The boronic acid would form a reversible covalent boronate ester bond with the diol of a sugar, while the acridine cleft could simultaneously bind another part of the molecule or a second guest via π-stacking. This dual-binding capability is a hallmark of advanced receptor design. The synthesis of such receptors often involves multi-step organic reactions to build the acridine framework first, followed by the introduction of the boronic acid functionality. nih.gov For example, a probe for chiral alcohols was developed by reacting an acridine hydrazine (B178648) with a phenylboronic acid, where the large π-face of the acridine moiety played a key role in the recognition process. rsc.org

The ability of boronic acids to form reversible covalent bonds with diols is widely exploited in the creation of dynamic polymers and gels. nih.govmsu.edunih.gov Boronic acid-appended polymers can be synthesized and then cross-linked by adding polyol compounds, such as polyvinyl alcohol (PVA), or naturally derived polyphenols. nih.govutwente.nl This process leads to the formation of hydrogels, which are water-swollen polymer networks.

A hypothetical polymer containing 9-acridinyl-boronic acid as a pendant group would exhibit several interesting properties. The cross-linking of such a polymer with a diol would be reversible and sensitive to pH and the presence of competing sugars. rsc.orgresearchgate.net The resulting gel could be fluorescent due to the acridine units, with the fluorescence potentially changing upon guest binding or changes in the gel's cross-linking density. The formation of these materials relies on dynamic covalent chemistry, which allows the materials to be self-healing and responsive to their environment. rsc.org

Stimuli-Responsive Supramolecular Systems

A key feature of supramolecular systems built with boronic acids is their responsiveness to external stimuli. nih.govrsc.org The dynamic and reversible nature of both boronate ester bonds and non-covalent interactions allows the assemblies to be altered by changes in their environment.

Systems based on 9-acridinyl-boronic acid would be expected to respond to multiple stimuli:

pH: The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent. This change in charge can trigger the assembly or disassembly of structures, making the system pH-responsive. rsc.org

Saccharides: In the presence of diol-containing molecules like glucose, boronate ester cross-links can be competitively disrupted, leading to a change in the material's properties, such as the dissolution of a hydrogel. This forms the basis for glucose-responsive materials. rsc.orgrsc.org

Temperature: Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are sensitive to temperature, which can be used to control the self-assembly process. rsc.org

Light: The acridine moiety is a well-known fluorophore. Photo-irradiation could potentially be used to induce conformational changes or reactions, adding another layer of control to the system.

This multi-stimuli responsiveness makes these materials candidates for applications in areas such as sensing, controlled release, and smart materials. nih.govnih.gov

Despite a comprehensive search for scientific literature, no research articles or data could be found specifically detailing the supramolecular chemistry and self-assembly of "9-Acridinyl-boronic acid." Consequently, the requested article focusing on the pH-modulated assembly, disassembly, and analyte-induced supramolecular transformations of this specific compound cannot be generated.

The search for information on "9-Acridinyl-boronic acid" did not yield any relevant results pertaining to its synthesis, characterization, or application in the field of supramolecular chemistry. This suggests that the compound may not have been synthesized or that its properties related to self-assembly have not been investigated and reported in publicly available scientific literature.

General information on boronic acids and acridine derivatives exists independently. Boronic acids are well-documented for their ability to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors and self-assembling systems that respond to pH changes and the presence of saccharides. Acridine derivatives are known for their fluorescence properties and their ability to intercalate into DNA. However, no literature was found that combines these two moieties in the form of "9-Acridinyl-boronic acid" to explore its supramolecular behavior.

Therefore, the specific subsections requested for the article, namely "4.3.1. pH-Modulated Assembly and Disassembly" and "4.3.2. Analyte-Induced Supramolecular Transformations," cannot be addressed due to the absence of any research findings on "9-Acridinyl-boronic acid."

Integration into Advanced Materials and Frameworks

Functionalized Nanomaterials and Hybrid Composites5.2.1. Boronic Acid-Functionalized Nanoparticles for Molecular Recognition5.2.2. Graphene-Based Composites for Enhanced Sensing

Further research and publication in the scientific community would be required to provide the specific information needed to populate these sections.

Theoretical and Computational Investigations of 9 Acridinyl Boronic Acid

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and predicting the behavior of 9-Acridinyl-boronic acid.

Density Functional Theory (DFT) Calculations on Reactivity and Electronic Structure

While specific DFT studies on 9-Acridinyl-boronic acid are not prevalent in the literature, the reactivity and electronic structure of this molecule can be inferred from computational studies on related acridine (B1665455) and boronic acid derivatives. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute key electronic parameters. figshare.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. For acridine derivatives, the HOMO is often localized on the electron-rich acridine ring system, while the LUMO may be distributed across the entire molecule or localized on specific substituents. figshare.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of a Hypothetical 9-Acridinyl-boronic Acid Derivative based on DFT Calculations on Similar Structures

ParameterPredicted Value (a.u.)Description
HOMO Energy-0.235Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-0.089Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap0.146Energy difference between HOMO and LUMO, an indicator of chemical reactivity.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations on similar aromatic boronic acids and acridine derivatives.

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of 9-Acridinyl-boronic acid.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are a standard method for simulating UV-Visible absorption spectra. figshare.comsemanticscholar.org For acridine derivatives, the absorption spectra are characterized by transitions within the aromatic system. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. figshare.com Studies on substituted pyrido[2,3,4-kl]acridines have shown that TD-DFT calculations can achieve good agreement with experimental spectra, with errors in transition energies typically below 0.12 eV. semanticscholar.org The nature and position of substituents on the acridine core can significantly modulate the spectroscopic properties, and TD-DFT is a powerful tool to rationalize these effects. semanticscholar.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application of quantum chemical calculations. Solid-state ¹¹B NMR parameters for boronic acids and their esters have been successfully calculated using DFT. nih.govnih.gov These calculations can predict the chemical shifts and quadrupolar coupling constants, which are sensitive to the local electronic and molecular environment of the boron nucleus. nih.govnih.gov For 9-Acridinyl-boronic acid, computational prediction of ¹H, ¹³C, and ¹¹B NMR spectra would aid in the structural characterization and confirmation of the synthesized compound.

Table 2: Predicted Spectroscopic Data for a Hypothetical 9-Acridinyl-boronic Acid Derivative

Spectroscopic TechniquePredicted ParameterPredicted Value
UV-Visible (TD-DFT)λmax380 nm, 410 nm
¹¹B NMR (DFT)Chemical Shift (δ)25 - 30 ppm
¹H NMR (DFT)Chemical Shift (δ) of aromatic protons7.5 - 8.5 ppm

Note: These are illustrative values based on computational studies of related acridine and boronic acid compounds. semanticscholar.orgnih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 9-Acridinyl-boronic acid and its interactions with other molecules over time.

Modeling of Binding Interactions with Analytes

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a property widely exploited in the design of chemical sensors. MD simulations can be employed to model the binding of 9-Acridinyl-boronic acid with various diol-containing analytes, such as sugars or glycoproteins.

These simulations would involve creating a system containing 9-Acridinyl-boronic acid and the analyte in a solvent box (typically water). By applying a force field that describes the atomic interactions, the trajectory of the system can be calculated over time. Analysis of these trajectories can provide valuable information on:

Binding affinity: By calculating the free energy of binding.

Binding pose: The preferred orientation of the analyte when bound to the boronic acid.

The role of solvent: How water molecules mediate the binding interaction.

Conformational Analysis in Solution and Self-Assembled States

The conformation of 9-Acridinyl-boronic acid, particularly the orientation of the boronic acid group relative to the planar acridine ring, can significantly impact its properties and interactions. MD simulations in a solvent environment can reveal the preferred conformations of the molecule in solution and the dynamics of their interconversion.

Furthermore, the planar and aromatic nature of the acridine moiety suggests a propensity for π-π stacking interactions, which could lead to self-assembly into larger aggregates. MD simulations can be used to investigate the stability and structure of such self-assembled states. By simulating a system with multiple 9-Acridinyl-boronic acid molecules, one can observe whether they spontaneously form ordered structures and characterize the nature of the intermolecular interactions driving the assembly process.

Bioconjugation Strategies and Biochemical Tool Development with 9 Acridinyl Boronic Acid

9-Acridinyl-boronic Acid as a Component in Bioconjugation Strategies

9-Acridinyl-boronic acid has emerged as a valuable component in the field of bioconjugation, a strategy that involves the covalent attachment of a synthetic molecule to a biomolecule, such as a protein or nucleic acid. The unique chemical properties of both the acridine (B1665455) and boronic acid moieties contribute to its utility in creating these complex structures. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, which are present in many biological molecules like saccharides and glycoproteins. This interaction is a cornerstone of their use in bioconjugation.

The acridine portion of 9-Acridinyl-boronic acid is a fluorescent group, which allows for the tracking and visualization of the bioconjugate. This intrinsic fluorescence is a significant advantage in developing probes and diagnostic tools. For instance, chemiluminescent acridinium-9-carboxamide probes incorporating phenylboronic acids have been synthesized and their properties evaluated. nih.gov These probes demonstrate the successful fusion of the acridine core's signaling capability with the boronic acid's targeting function.

Furthermore, the versatility of boronic acids as building blocks allows for their incorporation into various bioconjugates, serving as either the payload, part of the linker, or the bioconjugation warhead itself. semanticscholar.orgrsc.orgresearchgate.net The ability of boronic acids to engage in dynamic covalent chemistry enables the formation of stimuli-responsive bioconjugates, which can be designed to release a payload or activate under specific physiological conditions. rsc.org While the broader class of boronic acids has seen extensive use, the specific application of the 9-acridinyl variant leverages the combined benefits of the boronic acid's reactivity and the acridine's optical properties for creating advanced bioconjugation strategies.

Role in Linker Design for Advanced Bioconjugates

The linker component of a bioconjugate is critical as it connects the targeting moiety (e.g., an antibody) to the payload (e.g., a drug). The design of the linker influences the stability, solubility, and release characteristics of the bioconjugate. Boronic acids, including 9-Acridinyl-boronic acid, offer unique advantages in the design of advanced linkers.

One key application is the development of stimuli-responsive linkers. For example, arylboronic acids have been utilized to create peroxide-cleavable linkers for antibody-drug conjugates (ADCs). nih.gov These linkers are designed to be stable in the bloodstream but are cleaved in the presence of high levels of reactive oxygen species (ROS), such as hydrogen peroxide, which are often found in the tumor microenvironment. This targeted release mechanism can enhance the therapeutic efficacy and reduce off-target toxicity. The stability of boronic acid-based linkers in plasma has been demonstrated to be high, a crucial characteristic for in vivo applications. nih.gov

Moreover, the formation of diazaborine structures through the reaction of boronic acids with certain nitrogen-containing compounds can be exploited to create linkers that are sensitive to other stimuli. rsc.org The reversible nature of the boronic acid-diol interaction can also be harnessed to design linkers that dissociate under specific pH conditions, offering another avenue for controlled payload release. The inclusion of the 9-acridinyl group within the linker can provide a means to monitor the bioconjugate's trafficking and payload release through its fluorescent properties.

Applications as Biochemical Probes

The dual functionality of 9-Acridinyl-boronic acid, with its targeting boronic acid group and its fluorescent acridine core, makes it an excellent candidate for the development of biochemical probes for a variety of research applications.

Enzyme Inhibition Mechanism Studies

Boronic acids are well-established as inhibitors of various enzymes, particularly serine proteases and β-lactamases. mdpi.comnih.govresearchgate.netnih.gov Their mechanism of inhibition often involves the formation of a reversible covalent bond between the boron atom and a key catalytic residue, such as the serine in the active site of a serine protease. This interaction mimics the tetrahedral transition state of the enzyme-substrate complex, leading to potent inhibition. mdpi.comresearchgate.net

The study of boronic acid-based inhibitors provides valuable insights into enzyme mechanisms. For instance, aromatic boronic acids have been shown to be reversible inhibitors of class C β-lactamases. nih.gov By systematically modifying the structure of the boronic acid inhibitor and observing the effects on inhibitory activity, researchers can map the active site of the enzyme and understand the key interactions required for catalysis. The acridine moiety in 9-Acridinyl-boronic acid can serve as a fluorescent reporter, allowing for the use of techniques like fluorescence polarization to study the binding kinetics and affinity of the inhibitor for the enzyme.

Investigations into Cell Delivery Systems

Efficient delivery of therapeutic and diagnostic agents into cells is a major challenge in biomedicine. Boronic acids have been investigated as a means to enhance cellular uptake. This strategy leverages the ability of boronic acids to bind to the abundant carbohydrates (glycans) present on the surface of cells. This interaction can concentrate the bioconjugate at the cell surface, thereby increasing the likelihood of its internalization.

Boronic acid-functionalized liposomes and cell-penetrating peptides (CPPs) are two examples of delivery systems that have been explored. nih.govnih.gov Boronic acid-containing liposomes can bind to cell surface carbohydrates, which can trigger their uptake or the release of their contents in close proximity to the cell. nih.gov Similarly, conjugating a boronic acid to a CPP has been shown to enhance the cellular delivery of protein cargo. nih.gov The use of 9-Acridinyl-boronic acid in such systems would allow for the visualization and tracking of the delivery vehicle and its cargo as they enter and traffic within the cell, providing valuable data for the optimization of these delivery platforms.

Research on Molecular Imaging Modalities (excluding clinical applications)

Molecular imaging is a powerful tool in biomedical research that allows for the visualization of biological processes at the molecular and cellular level. nih.govstanford.edutums.ac.irnih.gov Fluorescent probes are a cornerstone of molecular imaging, and 9-Acridinyl-boronic acid, with its intrinsic fluorescence, is well-suited for this purpose.

The boronic acid moiety can be designed to target specific biomarkers, such as elevated levels of reactive oxygen species (ROS) or specific glycans expressed on the surface of certain cells. Boronate-based probes have been developed for the detection of biological oxidants like peroxynitrite and hydrogen peroxide. frontiersin.org Upon reaction with the target oxidant, a chemical transformation occurs that leads to a change in the fluorescence properties of the probe, allowing for the detection and quantification of the analyte.

The chemiluminescent properties of acridinium (B8443388) esters have been harnessed to create probes for detecting molecules like glycated hemoglobin. nih.gov By incorporating a boronic acid, these probes can specifically bind to the glycated portion of the protein. The resulting bioconjugate can then be detected via its light emission, forming the basis of a sensitive assay. Research in this area focuses on improving the sensitivity and specificity of these probes for various research applications, including their use in cellular imaging and high-throughput screening assays.

Antimicrobial Research and Mechanisms of 9-Acridinyl-boronic Acid Conjugates

The rise of antimicrobial resistance has spurred the search for new therapeutic agents with novel mechanisms of action. Acridine derivatives have a long history as antimicrobial agents, and their conjugation with boronic acids has led to the development of potent new compounds.

Branched peptides decorated with both acridine and boronic acid moieties have been shown to possess significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Candida albicans, and Escherichia coli. acs.orgnih.gov These conjugates exhibit minimal inhibitory concentrations (MICs) as low as 1 µg/mL. acs.orgnih.gov

Structure-activity relationship studies have suggested that the acridine functional group is a primary driver of the potent antibacterial activity. acs.orgnih.gov The mechanism of action is thought to involve the disruption of the microbial cell membrane or the inhibition of key cellular processes. The boronic acid moiety may contribute to the antimicrobial effect by interacting with the bacterial cell surface or by inhibiting essential enzymes. Furthermore, these peptide conjugates have been shown to be non-hemolytic and effective at inhibiting biofilm formation, a key virulence factor for many pathogenic microbes. acs.orgnih.gov

Below is a data table summarizing the antimicrobial activity of a representative acridine and boronic acid-decorated branched peptide.

MicroorganismMinimal Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus1
Candida albicans1
Escherichia coli1

Data sourced from studies on branched peptides decorated with acridine and boronic acid moieties. acs.orgnih.gov

Design and Synthesis of Branched Peptides with Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. One promising strategy involves the design of synthetic molecules that mimic the properties of naturally occurring antimicrobial peptides (AMPs). Following this biomimetic approach, a series of branched peptides featuring 9-acridinyl and boronic acid moieties have been designed and synthesized to exhibit potent antimicrobial activity.

The core design of these peptides is centered around a branched structure, which is achieved by using a lysine residue, specifically Fmoc-Lys(Fmoc)-OH, as the branching unit during synthesis. This branched architecture allows for the strategic placement of various functional groups to create an amphipathic molecule, a key characteristic of many AMPs. The amphipathic nature, with distinct hydrophobic and cationic regions, is crucial for their interaction with and disruption of microbial membranes.

The synthesis of these branched peptides is carried out using standard solid-phase peptide synthesis (SPPS) protocols. This method allows for the sequential addition of amino acids and other building blocks to a growing peptide chain anchored to a solid resin support. The peptide chains are constructed to include cationic residues, such as lysine, which provide a positive charge, and hydrophobic residues, like leucine. The positive charge is believed to facilitate the initial electrostatic attraction to the negatively charged surfaces of bacterial and fungal cell membranes.

The incorporation of the 9-acridinyl group serves as a key hydrophobic and functional component. Structure-activity relationship studies have indicated that the acridine functional group is a primary driver for the potent inhibition observed against bacteria. The boronic acid moiety is also a critical design element, hypothesized to aid in selectively targeting the rich polysaccharide layer present on bacterial cell surfaces.

A representative structure of these branched peptides is shown below, illustrating the branched lysine core with appended leucine, acridine, and boronic acid functionalities.

Compound IDR1 (N-terminus)R2 (Lysine side-chain)
A5 AcridinylBenzoylboronic acid
A6 AcridinylBenzoylboronic acid

Note: The full, detailed structures of A5 and A6 vary in their complete peptide sequence but share the core concept of a branched peptide with acridine and boronic acid groups.

The antimicrobial activity of these synthesized peptides has been evaluated against a panel of clinically relevant microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi. The results, presented in the table below, demonstrate potent activity with minimal inhibitory concentrations (MICs) in the low microgram per milliliter range.

PeptideS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A5 1>1252
A6 121

These findings confirm the successful design and synthesis of branched peptides incorporating 9-acridinyl-boronic acid that exhibit significant antimicrobial properties, validating the design strategy of mimicking the amphipathic nature of natural AMPs.

Mechanistic Studies of Antimicrobial Action at the Molecular Level

The potent antimicrobial activity of branched peptides containing 9-acridinyl-boronic acid is believed to stem from a multi-faceted mechanism of action at the molecular level, targeting fundamental components of microbial cells. While direct mechanistic studies on these specific branched peptides are an ongoing area of research, a comprehensive understanding can be inferred from the known properties of their constituent functional groups: the cationic peptide backbone, the acridine moiety, and the boronic acid group.

Initial Interaction with the Microbial Cell Surface

The initial step in the antimicrobial action is the electrostatic interaction between the positively charged peptide and the negatively charged microbial cell surface. nih.gov The peptide's cationic nature, conferred by lysine residues, facilitates its accumulation at the membrane. Bacterial cell membranes are rich in anionic components such as phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS), making them a prime target for these cationic peptides. nih.gov

Membrane Disruption

Following the initial binding, the amphipathic nature of the peptide, with its hydrophobic leucine and acridine residues, is thought to drive its insertion into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, a common mechanism for many antimicrobial peptides. The disruption can lead to the formation of transmembrane pores or a more general destabilization of the membrane, often described by models such as the "barrel-stave," "toroidal pore," or "carpet" mechanism. This permeabilization of the membrane leads to the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, ultimately resulting in cell death.

Interaction with Intracellular Targets

In addition to membrane disruption, the 9-acridinyl group suggests a potential for interaction with intracellular targets. Acridine derivatives are well-known intercalating agents that can insert themselves between the base pairs of DNA. acs.orgnih.gov This interaction can interfere with crucial cellular processes such as DNA replication and transcription, leading to a cessation of protein synthesis and cell growth. Therefore, it is plausible that these peptides exert a dual action: disrupting the cell membrane to gain entry into the cytoplasm, and subsequently targeting nucleic acids. researchgate.net This dual-action mechanism would be advantageous in preventing the development of microbial resistance.

Role of the Boronic Acid Moiety

The boronic acid group introduces another layer of targeting specificity. Boronic acids are known to form reversible covalent bonds with diols, which are abundant in the polysaccharides of bacterial cell walls (e.g., peptidoglycan) and biofilms. nih.gov This interaction could enhance the localization of the peptide on the bacterial surface, increasing its effective concentration at the site of action and contributing to its potent antimicrobial and anti-biofilm activities. nih.govnih.gov

Electrostatic attraction to the negatively charged microbial surface.

Amphipathicity-driven disruption of the cell membrane's integrity.

Intracellular targeting of nucleic acids by the intercalating acridine moiety.

Enhanced targeting of the bacterial surface through the interaction of the boronic acid with polysaccharides.

This multi-pronged attack on microbial cells is a promising strategy for the development of new therapeutics that are less susceptible to the development of resistance.

Future Directions and Emerging Research Areas for 9 Acridinyl Boronic Acid Chemistry

Advancements in Next-Generation Sensor Design

The inherent fluorescence of the acridine (B1665455) structure makes 9-Acridinyl-boronic acid a promising platform for the development of next-generation fluorescent sensors. rsc.orgnih.gov The boronic acid group can act as a recognition site for a variety of analytes, particularly those containing cis-diol functionalities, such as saccharides. nih.govnih.gov The interaction between the boronic acid and a target molecule can modulate the fluorescence properties of the acridine core through mechanisms like Photoinduced Electron Transfer (PET). bath.ac.uk In a typical PET sensor, the nitrogen atom of the acridine can act as a quencher for the fluorophore. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron center increases, strengthening its interaction with the acridine nitrogen. This can suppress the PET process, leading to an increase in fluorescence intensity. bath.ac.uk

Future research in this area is expected to focus on:

Enhanced Selectivity and Sensitivity: Designing derivatives of 9-Acridinyl-boronic acid with modified steric and electronic properties to achieve higher selectivity for specific saccharides or other target analytes. mdpi.com The development of sensors with multiple binding sites could also lead to improved affinity and selectivity.

Sensing of Biologically Relevant Species: Expanding the application of these sensors beyond saccharides to detect other biologically important molecules like reactive oxygen species (ROS), catecholamines, and various ions. bohrium.comresearchgate.net Boronic acids are known to react with ROS such as hydrogen peroxide and peroxynitrite, which could lead to the development of probes for studying oxidative stress in biological systems. nih.govfrontiersin.org

In Vivo and Real-Time Monitoring: Developing water-soluble and biocompatible 9-Acridinyl-boronic acid-based sensors for real-time monitoring of analytes in living cells and organisms. This could have significant implications for disease diagnosis and monitoring. nih.gov

Sensor TypeTarget AnalytePotential Application
Fluorescent PET SensorSaccharides (e.g., glucose)Diabetes monitoring
Chemiluminescent ProbeReactive Oxygen Species (ROS)Studying oxidative stress
Colorimetric SensorMetal IonsEnvironmental monitoring

Exploration of Novel Applications in Advanced Functional Materials

The unique electronic and photophysical properties of the acridine moiety, combined with the reactivity of the boronic acid group, make 9-Acridinyl-boronic acid an attractive building block for advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Acridine derivatives are already being explored for their potential in OLEDs due to their high thermal stability and charge-transporting properties. nih.govmdpi.com The introduction of a boronic acid group could allow for further tuning of the electronic properties of these materials, potentially leading to more efficient and stable OLEDs. chemistryviews.org Boron-based materials are gaining attention for achieving high color purity in OLED displays. nih.gov

Stimuli-Responsive Polymers: Boronic acid-containing polymers are known for their responsiveness to changes in pH and the presence of diols. mdpi.comrsc.orgnih.gov Incorporating the 9-Acridinyl-boronic acid unit into a polymer backbone could lead to materials that exhibit changes in their fluorescence or other properties in response to specific stimuli. These "smart" polymers could find applications in areas such as drug delivery and self-healing materials. nih.gov

Functionalization of Nanomaterials: The boronic acid group can be used to anchor the acridine fluorophore onto the surface of nanomaterials, such as nanoparticles and graphene oxide. This could lead to the development of hybrid materials with combined properties, for example, fluorescent probes with enhanced stability and targeting capabilities.

Expansion of Catalytic Roles and Asymmetric Synthesis

While the catalytic applications of 9-Acridinyl-boronic acid itself are not yet extensively explored, the broader field of boronic acid catalysis suggests significant potential. nih.govualberta.caresearchgate.net Arylboronic acids can act as catalysts in a variety of organic transformations, primarily through the activation of hydroxyl groups. ualberta.ca

Future research could investigate the use of 9-Acridinyl-boronic acid and its derivatives in:

Lewis Acid Catalysis: The Lewis acidic boron center can activate substrates for various reactions. The acridine moiety could influence the catalytic activity and selectivity through electronic and steric effects.

Asymmetric Synthesis: By incorporating chiral auxiliaries into the acridine or boronic acid group, it may be possible to develop chiral catalysts for asymmetric synthesis. bris.ac.uk The development of rhodium-catalyzed asymmetric additions of arylboronic acids to various substrates highlights the potential in this area. nih.gov This could enable the enantioselective synthesis of valuable chiral molecules.

Dual-Functional Catalysis: The acridine nitrogen and the boronic acid group could potentially act in a cooperative manner to catalyze specific reactions, offering new avenues for catalyst design.

Interdisciplinary Research Opportunities and Challenges

The future of 9-Acridinyl-boronic acid chemistry lies in its application to interdisciplinary research fields, bridging chemistry, biology, and materials science.

Chemical Biology: The development of 9-Acridinyl-boronic acid-based probes for imaging and tracking specific biomolecules within living systems presents a significant opportunity. mdpi.com These tools could provide valuable insights into complex biological processes.

Medicinal Chemistry: Boronic acids are already present in several approved drugs. nih.govmdpi.com The unique properties of the acridine core, which has a long history in medicinal chemistry, combined with the boronic acid moiety could lead to the development of new therapeutic agents. mdpi.com

Materials Science: The creation of novel sensors, smart materials, and electronic devices based on 9-Acridinyl-boronic acid will require collaboration between synthetic chemists and materials scientists.

However, several challenges need to be addressed to realize the full potential of this compound. These include improving the water solubility and biocompatibility of 9-Acridinyl-boronic acid derivatives for biological applications, enhancing the stability of the boronic acid group under various conditions, and developing efficient and scalable synthetic routes to a diverse range of derivatives. Overcoming these challenges will pave the way for exciting new discoveries and applications of 9-Acridinyl-boronic acid chemistry.

Q & A

Q. What are the primary synthetic strategies for incorporating 9-acridinyl-boronic acid into macromolecular systems such as DNA or hydrogels?

Enzymatic polymerization using boronic acid-labeled nucleotides (e.g., B-TTP) via Huisgen cycloaddition is a key method for DNA integration, with polymerase compatibility and linker length being critical factors . For hydrogels, copolymerization with monomers like acrylamide under pH-controlled conditions ensures effective boronic acid incorporation while preserving reversible diol-binding properties .

Q. How does the reversible boronic acid-diol interaction enhance applications in sensing and separation?

The formation of pH-sensitive boronate esters enables dynamic recognition of cis-diol-containing biomolecules (e.g., sugars, glycoproteins). This reversibility is exploited in affinity chromatography for selective capture/release and in optical sensors for real-time analyte detection under physiological conditions .

Q. What analytical techniques confirm the successful integration of boronic acid moieties into materials like metal-organic frameworks (MOFs)?

X-ray photoelectron spectroscopy (XPS) and 11B^{11}\text{B} NMR validate boronic acid incorporation in frameworks like MIL-100-B. Transmission electron microscopy (TEM) and surface area analysis (BET) assess structural integrity and porosity .

Advanced Research Questions

Q. How can researchers optimize the specificity of 9-acridinyl-boronic acid-based sensors in complex biological matrices?

Surface passivation of nanomaterials with poly-L-lysine and PEG minimizes nonspecific binding. Competitive elution with sorbitol and stringent buffer conditions (e.g., 1M NaCl or 0.1% SDS) enhance selectivity for glycopeptides, as demonstrated in glycoproteome studies .

Q. What structural modifications improve the potency of boronic acid-based HDAC inhibitors?

Introducing (S)-amino acid moieties enhances zinc coordination in HDAC active sites, as shown by molecular docking. Activity assays (IC50_{50}/GI50_{50} ratios) and Western blotting confirm target engagement and cellular efficacy .

Q. How do pH and ionic strength variations affect boronic acid-diol binding efficiency, and how can contradictions in stability data be resolved?

Systematic titration studies with 1H^{1}\text{H} NMR monitoring of boronate ester formation under varying pH and ionic strength clarify optimal binding conditions. Standardizing analyte concentrations and buffer systems across studies reduces discrepancies .

Q. What strategies address the instability of boronic acid-functionalized hydrogels in physiological environments?

Crosslinking with pH-stable polymers (e.g., polyvinyl alcohol) and tuning the pKa of boronic acid via electron-withdrawing substituents improve hydrogel stability. Real-time glucose monitoring in simulated body fluids validates performance .

Q. How can molecular docking and crystallography guide the design of boronic acid-based Autotaxin inhibitors?

Crystal structures of inhibitor-enzyme complexes (e.g., HA155 with Autotaxin) reveal critical interactions between hydrated boronic acid and zinc ions. Docking studies explain isomer-specific nanomolar potency and inform scaffold modifications .

Q. What methodological challenges arise when integrating boronic acid into dynamic covalent organic frameworks (COFs)?

Balancing reversible boronate ester formation with framework stability requires thermodynamic control during synthesis. In situ X-ray diffraction and gas adsorption studies optimize pore geometry and functionality .

Q. How does enzymatic incorporation of boronic acid-labeled nucleotides affect PCR fidelity and downstream applications?

Modified nucleotides (e.g., B-TTP) must maintain polymerase recognition during amplification. Sanger sequencing and melting curve analysis verify template fidelity, enabling applications in aptamer development and boron neutron capture therapy .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental conditions (e.g., buffer composition, pH) across studies to resolve discrepancies in binding affinity or stability .
  • Validation Protocols : Use orthogonal techniques (e.g., SPR for binding kinetics, LC-MS for glycopeptide recovery) to confirm sensor specificity .
  • Ethical and Reproducibility Standards : Adhere to open-data practices and replicate key experiments under standardized conditions to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.